molecular formula C18H25N3O4 B2944289 N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380193-82-6

N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B2944289
CAS RN: 2380193-82-6
M. Wt: 347.415
InChI Key: CIHZKGRFONMYMX-UHFFFAOYSA-N
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Description

N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as MMBO, is a novel compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The exact mechanism of action of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is not fully understood, but it is believed to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to changes in gene expression patterns that can affect cell growth and survival.
Biochemical and Physiological Effects:
N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, it has also been found to have antioxidant and antiviral activities. N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has also been shown to increase the levels of acetylated histones, which can affect gene expression patterns.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is its specificity for HDAC, which can make it a useful tool for studying the role of HDAC in various cellular processes. However, one limitation of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is its relatively low potency compared to other HDAC inhibitors, which can make it less effective in certain applications.

Future Directions

There are several future directions for research on N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. One area of interest is the development of more potent analogs of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide that could be used as anticancer drugs. Another area of interest is the investigation of the potential of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide and its effects on gene expression patterns.

Synthesis Methods

N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 3-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the amine group of 1-morpholin-4-ylcyclobutylmethylamine to form the corresponding amide. Finally, the amide is treated with oxalyl chloride and then with methanol to yield N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide.

Scientific Research Applications

N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N'-(3-Methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has also been shown to have anti-inflammatory and neuroprotective properties, which could have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-24-15-5-2-4-14(12-15)20-17(23)16(22)19-13-18(6-3-7-18)21-8-10-25-11-9-21/h2,4-5,12H,3,6-11,13H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHZKGRFONMYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-methoxyphenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

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